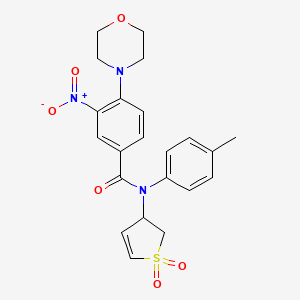

![molecular formula C16H12ClN3O2 B4937311 4-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4937311.png)

4-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(1benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride” is a type of organic compound that contains a benzofuro[3,2-d]pyrimidine core . This core is a heterocyclic compound, a class of compounds that have wide applications in fields like medicinal chemistry and drug design .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as benzofuran [3,2-D]pyrimidine-4 (1H)-ketone derivatives have been synthesized and evaluated for their inhibition on PARP enzyme activity . Another synthesis method involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Benzofuro[3,2-d]pyrimidine derivatives exhibit anti-inflammatory effects. Researchers have explored their potential as inhibitors of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. These compounds may modulate immune responses and reduce inflammation, making them relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .

Antiviral Activity

Some benzofuro[3,2-d]pyrimidine derivatives demonstrate antiviral properties. They may inhibit viral replication by targeting essential viral enzymes or proteins. Researchers have investigated their efficacy against various viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza. These compounds hold promise as potential antiviral agents .

Analgesic Effects

Certain benzofuro[3,2-d]pyrimidine derivatives exhibit analgesic properties. They may act on pain receptors or modulate pain pathways in the central nervous system. These compounds could be explored for pain management, especially in chronic pain conditions .

Antiproliferative Activity

Benzofuro[3,2-d]pyrimidine derivatives have been investigated for their antiproliferative effects. They may interfere with cell cycle progression, inhibit cell growth, and induce apoptosis in cancer cells. Researchers have explored their potential as anticancer agents, particularly against solid tumors .

Antimicrobial Potential

These derivatives also display antimicrobial activity. They may inhibit bacterial growth by disrupting essential cellular processes. Researchers have studied their effectiveness against both Gram-positive and Gram-negative bacteria. Benzofuro[3,2-d]pyrimidine derivatives could be valuable in combating bacterial infections .

Neuroprotective Effects

Emerging research suggests that some benzofuro[3,2-d]pyrimidine derivatives have neuroprotective properties. They may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. These compounds hold promise for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of the compound “4-(1Similar compounds with a pyrimidine ring structure have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It can be inferred from related compounds that it might interact with its targets (potentially protein kinases) and cause changes that affect cellular processes .

Biochemical Pathways

Given the potential target of protein kinases, it can be inferred that the compound may affect various signaling pathways involved in cell growth, differentiation, migration, and metabolism .

Result of Action

Based on the potential inhibition of protein kinases, it can be inferred that the compound may have effects on cell growth, differentiation, migration, and metabolism .

Eigenschaften

IUPAC Name |

4-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2.ClH/c20-11-7-5-10(6-8-11)19-16-15-14(17-9-18-16)12-3-1-2-4-13(12)21-15;/h1-9,20H,(H,17,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABUBHYRWJUMHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NC4=CC=C(C=C4)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49667681 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-([1]Benzofuro[3,2-d]pyrimidin-4-ylamino)phenol;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B4937236.png)

![N~2~-(3,5-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4937248.png)

![3-bromo-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4937253.png)

![6-{[(4-butoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4937286.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole](/img/structure/B4937290.png)

![1,1'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiethanone](/img/structure/B4937295.png)

![N-allyl-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4937297.png)

![5-(2-furyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4937298.png)

![2'-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B4937314.png)

![N-[(4-chlorophenyl)(phenyl)methyl]-1-ethyl-4-piperidinamine](/img/structure/B4937315.png)